4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine (CAS 1402664-55-4), with the molecular formula C9H12F3N3 and a molecular weight of 219.21 , is a heterocyclic building block consisting of a piperidine ring substituted at the 4-position with a 5-trifluoromethyl-1H-pyrazol-3-yl moiety. This structure belongs to a class of compounds frequently employed in medicinal chemistry to introduce a trifluoromethylpyrazole group, a privileged scaffold known for enhancing metabolic stability and modulating lipophilicity.

Molecular Formula C9H14Cl2F3N3
Molecular Weight 292.13
CAS No. 1402664-55-4
Cat. No. B2742671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine
CAS1402664-55-4
Molecular FormulaC9H14Cl2F3N3
Molecular Weight292.13
Structural Identifiers
SMILESC1CNCCC1C2=CC(=NN2)C(F)(F)F
InChIInChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15)
InChIKeyFKUAYXRMFCAZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine (CAS 1402664-55-4): A Strategic Building Block for Accelerating Drug Discovery


4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine (CAS 1402664-55-4), with the molecular formula C9H12F3N3 and a molecular weight of 219.21 , is a heterocyclic building block consisting of a piperidine ring substituted at the 4-position with a 5-trifluoromethyl-1H-pyrazol-3-yl moiety. This structure belongs to a class of compounds frequently employed in medicinal chemistry to introduce a trifluoromethylpyrazole group, a privileged scaffold known for enhancing metabolic stability and modulating lipophilicity [1]. The compound serves as a versatile intermediate for synthesizing diverse libraries of bioactive molecules targeting kinases, GPCRs, and other therapeutically relevant proteins.

Why 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine (CAS 1402664-55-4) Cannot Be Replaced with a Generic Piperidine-Pyrazole Analog


While the pyrazole-piperidine scaffold is common, substituting 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine with a close analog, such as the 3-position isomer (CAS 1316219-36-9) or a non-fluorinated variant (e.g., CAS 278798-08-6), introduces significant and quantifiable risks to a drug discovery program. The specific 4-position attachment of the piperidine ring dictates the three-dimensional vector of the basic amine, a critical determinant for target binding and selectivity [1]. Furthermore, the presence and position of the strong electron-withdrawing trifluoromethyl group profoundly alter the pyrazole ring's electronic character and pKa, directly impacting key physicochemical properties like lipophilicity and metabolic stability compared to methyl or unsubstituted analogs [2]. The quantitative evidence below demonstrates that seemingly minor structural modifications lead to measurable changes in key drug-like properties, which can derail a lead optimization campaign.

Quantitative Differentiation Guide for 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine (CAS 1402664-55-4)


Positional Isomerism Drives Distinct Molecular Geometry and Potential Binding Profiles

The 4-substituted piperidine isomer (CAS 1402664-55-4) presents a different spatial orientation of the basic nitrogen compared to its 3-substituted isomer, 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine (CAS 1316219-36-9). While both share an identical molecular weight of 219.21 g/mol and formula (C9H12F3N3), the change in attachment point from the 3- to the 4-position of the piperidine ring alters the vector of the amine, a crucial factor in target recognition. This structural nuance is supported by studies on related pyrazolo-piperidine series where such positional variations have resulted in significant differences in potency and selectivity against biological targets like CCR5 and CXCR4 [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Trifluoromethyl Substitution Provides a Quantifiable Lipophilicity Advantage Over Non-Fluorinated Scaffolds

The incorporation of the trifluoromethyl group in the target compound (CAS 1402664-55-4) results in a calculated LogP of 1.90 , a significant increase compared to the non-fluorinated analog 4-(1H-pyrazol-3-yl)piperidine (CAS 278798-08-6), which has a molecular weight of 151.21 and is expected to have a considerably lower LogP due to the absence of the lipophilic CF3 group . This difference in lipophilicity is a well-established class effect of CF3 substitution, known to enhance membrane permeability and modulate metabolic stability [1].

Physicochemical Properties Drug Design ADME

Trifluoromethyl Group Modulates Electronic Properties and Potential Metabolic Stability Compared to Methyl Analogs

The strong electron-withdrawing nature of the -CF3 group in 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine distinguishes it from electron-donating analogs like 4-(5-methyl-1H-pyrazol-3-yl)piperidine (CAS 1147188-03-1). This electronic difference influences the pKa of the pyrazole ring and the overall reactivity of the scaffold. While direct metabolic stability data for these specific building blocks are not publicly available, extensive literature on pyrazole-piperidine drug candidates demonstrates that the -CF3 group confers superior resistance to oxidative metabolism compared to -CH3, leading to lower intrinsic clearance in liver microsomes [1]. This is a key differentiator for building blocks intended for lead optimization.

Medicinal Chemistry Metabolic Stability Electronics

High Purity Grade Reduces Risk of Assay Interference and Ensures Reproducible Results

Commercially available 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine (CAS 1402664-55-4) is offered with a standard purity of 95% . This is directly comparable to the purities reported for key analogs, such as 97% for 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine (CAS 1316219-36-9) and 97% for 4-(1H-pyrazol-3-yl)piperidine (CAS 278798-08-6) . This high and consistent purity level is critical for researchers, as it minimizes the risk of off-target effects or data variability arising from unknown impurities, thereby ensuring the reliability and reproducibility of biological assays.

Chemical Procurement Assay Development Quality Control

Defined Application Scenarios for 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine (CAS 1402664-55-4) Based on Its Unique Profile


Optimization of CNS-Penetrant Kinase Inhibitors

This building block is ideal for medicinal chemistry programs targeting kinases with a CNS indication. Its calculated LogP of 1.90 and the 4-piperidinyl vector are well-suited for designing molecules with balanced permeability and solubility, crucial for crossing the blood-brain barrier. The trifluoromethyl group contributes to metabolic stability [1], while the piperidine nitrogen offers a handle for further derivatization to fine-tune potency and selectivity. This scaffold directly addresses the challenges of achieving both CNS exposure and target engagement.

Design of Novel GPCR Ligands with Enhanced Metabolic Stability

For researchers focused on G-Protein Coupled Receptors (GPCRs), such as chemokine receptors (e.g., CCR5, CXCR4) [2], this compound provides a validated starting point. The specific 4-position attachment of the piperidine is a key structural feature for mimicking known pharmacophores [2], while the electron-withdrawing CF3 group offers a quantifiable advantage over methyl analogs in terms of predicted resistance to oxidative metabolism [1]. This can significantly improve the half-life and overall drug-like properties of a lead series, reducing the need for extensive late-stage optimization.

Construction of Diverse and Proprietary Compound Libraries

In an industrial or academic library synthesis setting, 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine is a high-value monomer for generating chemical diversity. Its dual functional handles—a secondary amine on the piperidine and an NH group on the pyrazole—allow for parallel or sequential derivatization using robust chemistries like reductive amination, amide coupling, or N-arylation . The presence of the CF3 group ensures that the resulting library members possess enhanced lipophilicity and metabolic stability profiles compared to those derived from non-fluorinated or methyl-substituted analogs, increasing the probability of identifying a high-quality lead [1].

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